

A Technical Guide to the Physical Properties of High-Purity Sodium Antimonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium antimonate*

Cat. No.: *B085099*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of high-purity **sodium antimonate** (NaSbO_3). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key physical property measurements are provided.

Core Physical and Chemical Properties

High-purity **sodium antimonate** is a white, odorless, crystalline powder.^[1] It is a stable inorganic compound with the chemical formula NaSbO_3 .^[2] The material's high thermal stability and specific physical characteristics make it suitable for a variety of industrial and research applications, including as a flame retardant, a catalyst, and in the manufacturing of specialty glass and ceramics.^{[3][4]}

Quantitative Physical Properties

The physical properties of high-purity **sodium antimonate** have been characterized by various analytical techniques. The following table summarizes the key quantitative data available in the scientific literature. It is important to note that some variation in reported values exists, which can be attributed to differences in purity, particle size, and analytical methodology.

Property	Value	Notes and References
Chemical Formula	NaSbO ₃	[2]
Molecular Weight	192.74 g/mol	[2] [4] [5]
Appearance	White, odorless crystalline powder	[1] [6]
Melting Point	>375 °C; Decomposes >700 °C; some sources report up to 1200 °C	The significant variation suggests decomposition at elevated temperatures rather than a sharp melting point. [2] [4] [7] [8]
Boiling Point	Not Applicable	The material decomposes at high temperatures before boiling. [2] [6]
Density	3.5 - 4.8 g/cm ³	The range reflects differences in crystal packing and measurement techniques (bulk vs. tapped density). [2] [4] [6] [7]
Solubility	Slightly soluble in water; Soluble in tartaric acid and concentrated sulfuric acid; Insoluble in dilute acids and bases.	[3] [8]
Crystal Structure	Ilmenite structure, hexagonal	[9]
Thermal Stability	Stable up to 1000 °C	[3]
Particle Size	Typically 1 - 10 µm	Can be controlled during manufacturing. [7] [10]

Experimental Protocols for Physical Property Determination

Accurate characterization of the physical properties of high-purity **sodium antimonate** is essential for its application and quality control. The following sections detail the standard experimental methodologies for determining key physical parameters.

Determination of Melting Point (Capillary Method)

The melting point of inorganic compounds that may decompose at high temperatures is often determined as a melting range using the capillary method.

Methodology:

- Sample Preparation: A small amount of finely ground, high-purity **sodium antimonate** powder is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer, and a viewing lens is used.
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated at a controlled rate (e.g., 10-20 °C/minute) to a temperature approximately 30 °C below the expected melting point.
 - The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
 - The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
 - The temperature at which the last solid particle melts is recorded as the end of the melting range.
- Data Analysis: The melting range is reported. For substances like **sodium antimonate** that decompose, the temperature at which decomposition is observed (e.g., charring, gas evolution) should also be noted.

Determination of Density (Gas Pycnometry)

Gas pycnometry is a standard technique for determining the true density of a powder by measuring the volume of the solid material, excluding any pore volume.

Methodology:

- Apparatus: A gas pycnometer, which consists of a sample chamber of known volume, an expansion chamber, a pressure gauge, and a source of inert gas (typically helium).
- Procedure:
 - A precisely weighed sample of high-purity **sodium antimonate** is placed in the sample chamber.
 - The chamber is sealed and purged with helium gas to remove any adsorbed gases from the powder surface.
 - The sample chamber is then pressurized with helium to a specific pressure (P1).
 - A valve is opened, allowing the gas to expand into the expansion chamber of known volume, resulting in a new equilibrium pressure (P2).
 - The volume of the solid sample is calculated using the ideal gas law and the known volumes of the chambers and the measured pressures.
- Data Analysis: The density (p) is calculated using the formula: $p = m / V$ where 'm' is the mass of the sample and 'V' is the measured volume of the solid.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a conventional technique for determining the equilibrium solubility of a sparingly soluble substance.

Methodology:

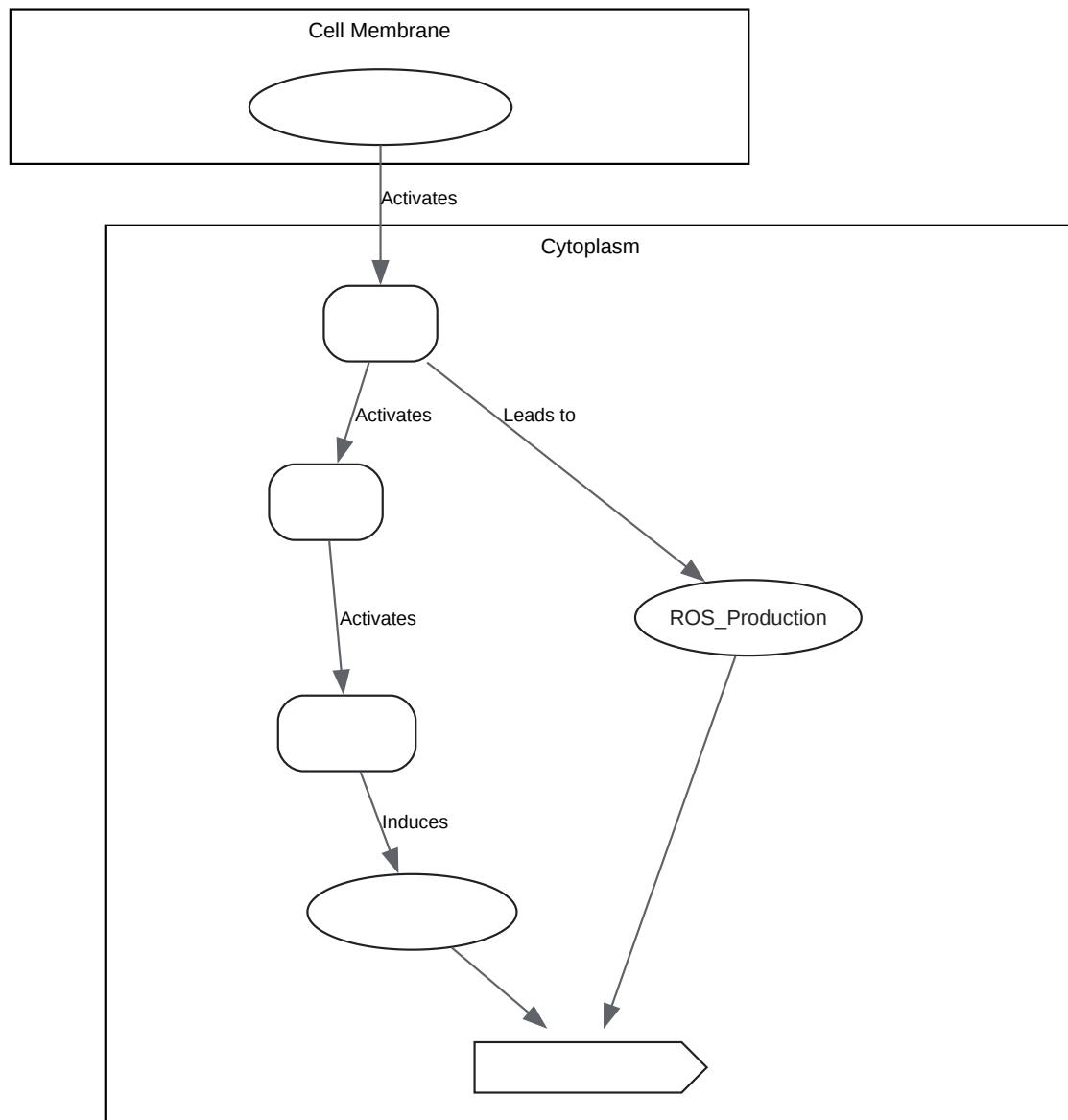
- Sample Preparation: An excess amount of high-purity **sodium antimonate** is added to a known volume of the solvent (e.g., deionized water, tartaric acid solution) in a sealed flask.
- Procedure:

- The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- After equilibration, the suspension is allowed to settle.
- A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles.
- Data Analysis: The concentration of **sodium antimonate** in the filtered solution is determined using a suitable analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify the antimony concentration. The solubility is then expressed in grams per 100 mL of solvent.

Determination of Crystal Structure (X-Ray Diffraction - XRD)

X-ray diffraction is a powerful non-destructive technique used to analyze the crystal structure of a material.

Methodology:

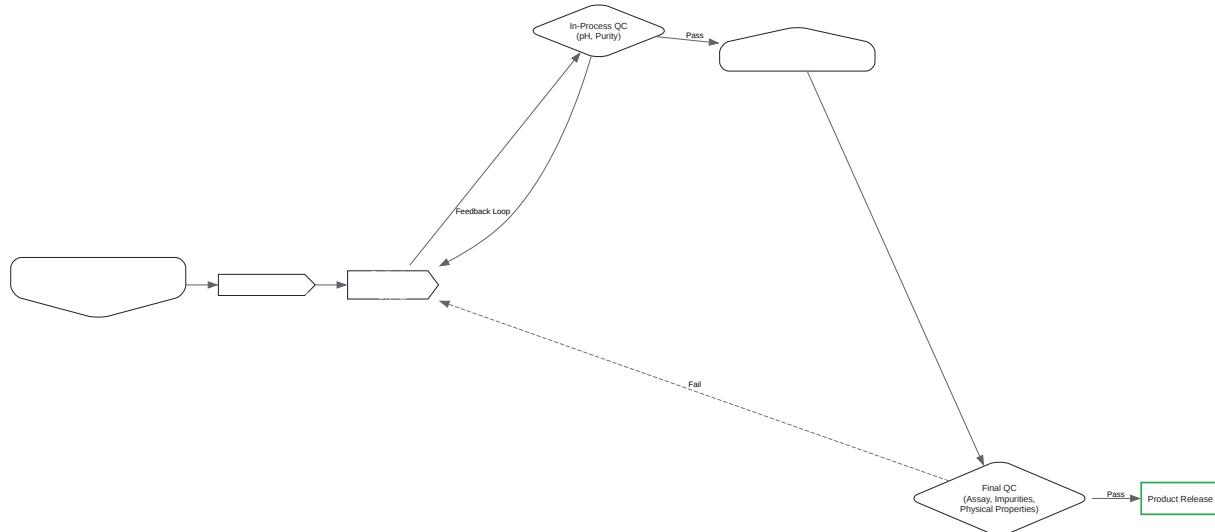

- Sample Preparation: A fine powder of high-purity **sodium antimonate** is packed into a sample holder.
- Apparatus: An X-ray diffractometer equipped with an X-ray source (e.g., Cu K α radiation), a goniometer, and a detector.
- Procedure:
 - The sample is mounted in the diffractometer.
 - A monochromatic X-ray beam is directed at the sample.
 - The sample is rotated through a range of angles (2θ), and the intensity of the diffracted X-rays is recorded by the detector at each angle.
- Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction

databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystal structure and phase purity. For **sodium antimonate**, the pattern is compared to the known ilmenite structure.

Visualizations

Postulated Signaling Pathway of Antimonial Compounds in Macrophages

While the specific signaling pathways of high-purity **sodium antimonate** in drug development are not extensively documented, a plausible pathway can be inferred from studies on related antimonial compounds like sodium antimony gluconate (SAG) used in the treatment of leishmaniasis. This diagram illustrates a potential mechanism by which an antimonial compound could induce an antimicrobial response in macrophages.



[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway of **sodium antimonate** in macrophages.

Experimental Workflow for Quality Control of High-Purity Sodium Antimonate

This diagram outlines a typical workflow for the quality control of high-purity **sodium antimonate**, from raw material reception to final product release.

[Click to download full resolution via product page](#)

Caption: Quality control workflow for high-purity **sodium antimonate** production.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of high-purity **sodium antimonate**, along with standardized experimental protocols for their determination. The presented data and methodologies are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound. The included visualizations offer a conceptual framework for understanding potential biological activities and a practical guide for quality control processes. As with any high-purity material, it is recommended that users perform their own characterization to ensure the material meets the specific requirements of their application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tracking Sodium-Antimonide Phase Transformations in Sodium-Ion Anodes: Insights from Operando Pair Distribution Function Analysis and Solid-State NMR Spectroscopy. [repository.cam.ac.uk]
- 2. Tracking Sodium-Antimonide Phase Transformations in Sodium-Ion Anodes: Insights from Operando Pair Distribution Function Analysis and Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. mckinn.com.sg [mckinn.com.sg]
- 6. CN103866121A - Method for preparing sodium antimonate from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 7. SODIUM ANTIMONATE - Ataman Kimya [atamanchemicals.com]

- 8. teck.com [teck.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanelements.com [americanelements.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of High-Purity Sodium Antimonate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085099#physical-properties-of-high-purity-sodium-antimonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com